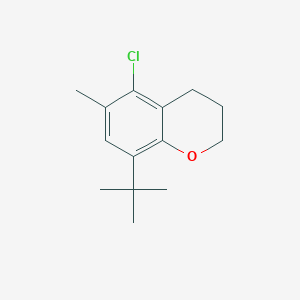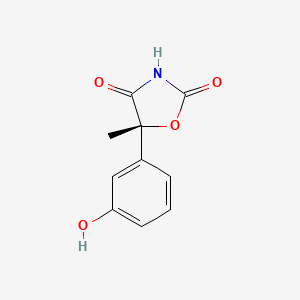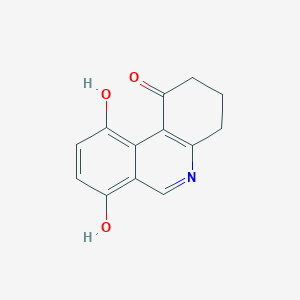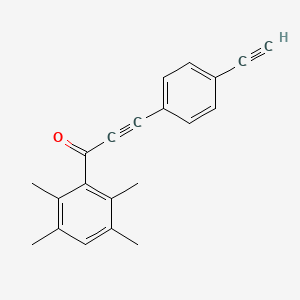![molecular formula C14H8BrCl B14204703 1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene CAS No. 832744-18-0](/img/structure/B14204703.png)
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom and a 2-[(2-chlorophenyl)ethynyl] group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the coupling of 1-bromo-2-iodobenzene with 2-chlorophenylacetylene under palladium-catalyzed conditions. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate and activate reactants.
Inert Atmosphere: To prevent unwanted side reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular pathways and targets depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-phenylacetylene: Similar structure but lacks the chlorine atom.
1-Bromo-2-ethynylbenzene: Similar structure but lacks the chlorophenyl group.
2-Bromo-1-(2-chlorophenyl)ethan-1-one: Similar functional groups but different overall structure.
Uniqueness
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
832744-18-0 |
|---|---|
Formule moléculaire |
C14H8BrCl |
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
1-bromo-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
Clé InChI |
AUUNGDWQHRUHQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)


![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)





![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

